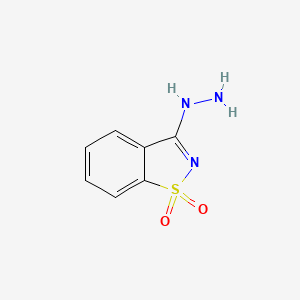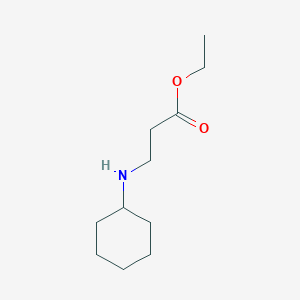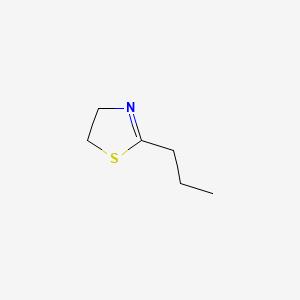
2-Propyl-4,5-Dihydrothiazol
Übersicht
Beschreibung
2-Propyl-4,5-dihydrothiazole is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their aromatic properties and significant reactivity due to the presence of sulfur and nitrogen in the ring structure .
Wissenschaftliche Forschungsanwendungen
2-Propyl-4,5-dihydrothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with penicillin-binding proteins (pbps) of bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition can lead to bacterial cell death.
Mode of Action
This could involve the formation of covalent bonds with the target proteins, leading to their inhibition .
Biochemical Pathways
Inhibition of this pathway can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
If it acts similarly to other thiazole derivatives, it could potentially lead to bacterial cell death by disrupting cell wall synthesis .
Biochemische Analyse
Biochemical Properties
2-Propyl-4,5-dihydrothiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs suggests that 2-Propyl-4,5-dihydrothiazole may have potential antibacterial properties. Additionally, it has been observed to interact with other biomolecules, such as receptors and enzymes involved in metabolic pathways, indicating its broad spectrum of biochemical activity .
Cellular Effects
The effects of 2-Propyl-4,5-dihydrothiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 2-Propyl-4,5-dihydrothiazole can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Propyl-4,5-dihydrothiazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to the inhibition of enzyme function, thereby disrupting normal cellular processes. Additionally, 2-Propyl-4,5-dihydrothiazole has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Propyl-4,5-dihydrothiazole in laboratory settings have been studied to understand its temporal effects. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to 2-Propyl-4,5-dihydrothiazole has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-Propyl-4,5-dihydrothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization to maximize the therapeutic potential of 2-Propyl-4,5-dihydrothiazole while minimizing adverse effects.
Metabolic Pathways
2-Propyl-4,5-dihydrothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to participate in the oxidative stress response pathway by modulating the activity of antioxidant enzymes . Additionally, this compound can influence the levels of key metabolites, thereby affecting the overall metabolic flux within the cell . These interactions underscore the role of 2-Propyl-4,5-dihydrothiazole in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of 2-Propyl-4,5-dihydrothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 2-Propyl-4,5-dihydrothiazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 2-Propyl-4,5-dihydrothiazole.
Subcellular Localization
The subcellular localization of 2-Propyl-4,5-dihydrothiazole is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, 2-Propyl-4,5-dihydrothiazole can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms through which 2-Propyl-4,5-dihydrothiazole exerts its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propyl-4,5-dihydrothiazole can be synthesized through a general procedure for the synthesis of thiazolines. One method involves the reaction of butyronitrile with appropriate reagents under controlled conditions. For instance, the synthesis can be carried out using 3.85 mL (44 mmol) of butyronitrile, yielding 3.62 g (28.01 mmol) of the compound, which corresponds to a 64% yield .
Industrial Production Methods: Industrial production of 2-Propyl-4,5-dihydrothiazole typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-4,5-dihydrothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydrothiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethyl-4,5-dihydrothiazole
- 2-Benzyl-4,5-dihydrothiazole
- 2-Phenyl-4,5-dihydrothiazole
Comparison: 2-Propyl-4,5-dihydrothiazole is unique due to its specific propyl substitution, which can influence its reactivity and biological activity compared to other similar compounds. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Eigenschaften
IUPAC Name |
2-propyl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHLKSYCRUXPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177758 | |
| Record name | Thiazole, 4,5-dihydro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23185-09-3 | |
| Record name | Thiazole, 4,5-dihydro-2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4,5-dihydro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


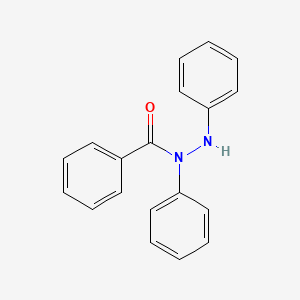
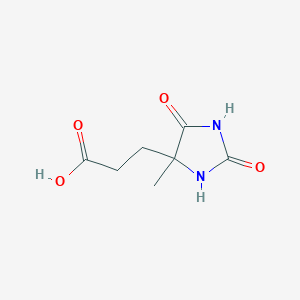

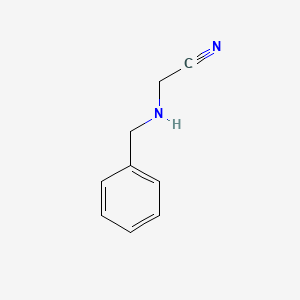
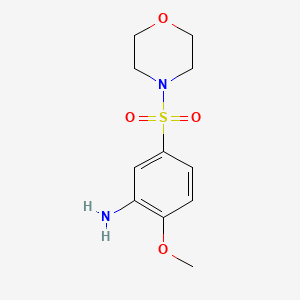
![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
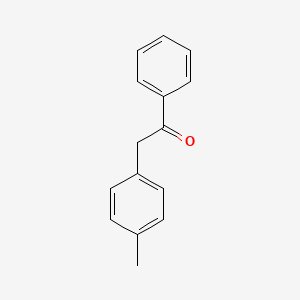
![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

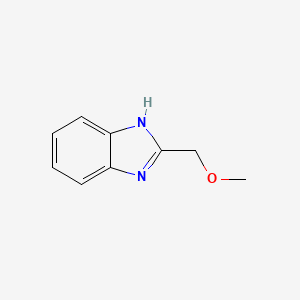
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)
